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molecular formula C12H16O B1360230 (1-Phenylcyclopentyl)methanol CAS No. 59115-90-1

(1-Phenylcyclopentyl)methanol

Cat. No. B1360230
M. Wt: 176.25 g/mol
InChI Key: WJMWSPUOZRYMJD-UHFFFAOYSA-N
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Patent
US05331010

Procedure details

A solution of the product of Step A (3.00 g, 14.71 mmol) in 10 mL THF was added dropwise to a suspension of LiAlH4 (1.25 g, 33.09 mmol) in 25 mL dry THF. The reaction mixture was stirred at reflux for three hours. The excess LiAlH4 was destroyed following the method described in Reagents for Organic Synthesis, Vol 1 [1967] p. 584 (J. Wiley & Son), by quenching the cooled reaction mixture with the addition of 1.25 mL water, followed by the addition of 1.25 mL 154 sodium hydroxide (w/v), followed by the addition of 3.75 mL water. The resulting aluminum salts were separated by filtration and washed with water (5×1 mL). The product was extracted with ether (3×25 mL) and dried (Na2SO4). Evaporation of the solvent gave 2.07 g (88%) of 1-phenylcyclopentanemethanol as a white solid, mp 41°-44° C.(the literature value of mp, J. Org. Chem. 27:3434 (1962), is 43°-44° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
154
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[C:10]1([C:5]2([CH2:3][OH:2])[CH2:9][CH2:8][CH2:7][CH2:6]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C1(CCCC1)C1=CC=CC=C1
Name
Quantity
1.25 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
O
Step Three
Name
154
Quantity
1.25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3.75 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess LiAlH4 was destroyed
CUSTOM
Type
CUSTOM
Details
described in Reagents for Organic Synthesis, Vol 1 [1967] p
CUSTOM
Type
CUSTOM
Details
584 (J. Wiley & Son), by quenching
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The resulting aluminum salts were separated by filtration
WASH
Type
WASH
Details
washed with water (5×1 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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